(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate
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Overview
Description
(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate is a chemical compound with a unique structure that includes an azaniumyl group, a tert-butyl ester, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azaniumyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like amines or alcohols, and catalysts such as acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The azaniumyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl ester and ketone groups may also play roles in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-azaniumyl-5-oxopentanoate: Lacks the tert-butyl ester group.
(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-pentanoate: Lacks the ketone group.
Uniqueness
The presence of both the tert-butyl ester and ketone groups in (2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate makes it unique compared to similar compounds
Properties
IUPAC Name |
(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAKXPMBIZAHL-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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